

BI 2536 Kinase Selectivity Profile

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Compound Focus: BI 2536

CAS No.: 755038-02-9

Cat. No.: S521131

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Target	IC ₅₀ / Inhibition Constant	Selectivity Ratio (vs. PLK1)	Notes
PLK1	0.83 nM [1]	Baseline	Primary target; >1000-fold selectivity over a large kinase panel [2] [1]
PLK2	Information Varies	--	Inhibited; specific IC ₅₀ not fully quantified in profiles [3]
PLK3	Information Varies	--	Inhibited; specific IC ₅₀ not fully quantified in profiles [4]
BRD4	100 nM [1]	~120-fold less selective	Off-target effect; inhibits BRD4-dependent c-Myc expression [1]

Experimental Evidence and Protocols

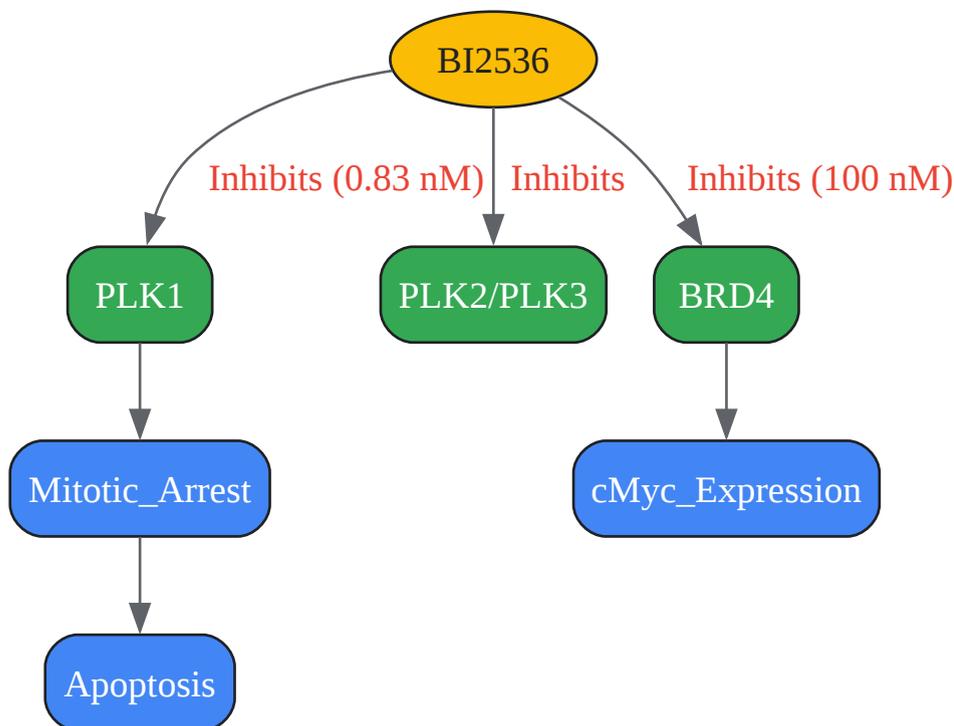
The selectivity profile of **BI 2536** is established through rigorous biochemical and cellular assays.

- Primary Biochemical Assays:** The core data on PLK1 inhibition and kinase selectivity comes from **enzyme activity assays** where **BI 2536** is tested against a large panel of purified kinases. One study confirmed its potency against PLK1 with an IC₅₀ of 0.83 nM and selectivity over a panel of other kinases by a factor of more than 1000 [2] [1].
- Cellular Target Engagement:** In human cancer cell lines, **BI 2536** treatment recapitulates the phenotype of PLK1 knockdown, causing **mitotic arrest** characterized by prometaphase delay,

formation of aberrant mitotic spindles, and subsequent induction of apoptosis [5] [2]. This functional evidence strongly supports effective PLK1 inhibition in a cellular context.

- **Off-Target Profiling:** The activity against BRD4 was identified in MM.1S multiple myeloma cells, where **BI 2536** was found to inhibit BRD4 ($IC_{50} = 100$ nM) and downstream c-Myc expression [1].

The following diagram illustrates the relationship between **BI 2536**, its primary and secondary targets, and the downstream cellular consequences.



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> **BI 2536** mechanism of action: primary inhibition of PLK1 triggers mitotic arrest and apoptosis; secondary inhibition of BRD4 suppresses c-Myc expression.

Research Implications and Considerations

For your research and development work, consider these key points regarding **BI 2536**'s profile:

- **Tool Compound Utility:** **BI 2536** remains a highly valuable **chemical probe for basic research** on PLK1 function in mitosis [4]. A 2025 study created a "caged" version for spatio-temporal control of PLK1 inhibition, underscoring its importance as a research tool [4].

- **Therapeutic Limitations:** Clinical trials of **BI 2536** as a monotherapy showed **limited efficacy**, leading to its investigation in **combination strategies** [6] [7]. Be aware that its off-target effect on BRD4 could complicate the interpretation of phenotypic results.
- **Informed Experimentation:** When using **BI 2536**, include careful controls and consider complementary approaches like PLK1 siRNA to confirm that observed effects are due to PLK1 inhibition.

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